molecular formula C18H14N4O2 B7580465 N,N'-Di-pyridin-4-yl-isophthalamide

N,N'-Di-pyridin-4-yl-isophthalamide

Cat. No. B7580465
M. Wt: 318.3 g/mol
InChI Key: MTLPBQYRVAWPQH-UHFFFAOYSA-N
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Description

N,N'-Di-pyridin-4-yl-isophthalamide, commonly known as DPI, is a chemical compound that is widely used in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell growth, and differentiation. DPI has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of DPI involves the inhibition of N,N'-Di-pyridin-4-yl-isophthalamide activity by binding to the catalytic domain of the enzyme. This leads to the disruption of various signaling pathways that are regulated by N,N'-Di-pyridin-4-yl-isophthalamide, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. DPI has also been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

DPI has several advantages for use in lab experiments. It is a potent and specific inhibitor of N,N'-Di-pyridin-4-yl-isophthalamide, which makes it a valuable tool for investigating the role of N,N'-Di-pyridin-4-yl-isophthalamide in various cellular processes. Additionally, DPI is relatively stable and has a long shelf life, which makes it a convenient reagent for use in experiments.
However, DPI also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the inhibition of N,N'-Di-pyridin-4-yl-isophthalamide by DPI can lead to off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of DPI in scientific research. One potential application is in the development of new cancer therapies. N,N'-Di-pyridin-4-yl-isophthalamide has been implicated in the development and progression of various types of cancer, and DPI has shown promise as a potential anti-cancer agent.
Another potential application is in the study of inflammation and immune responses. N,N'-Di-pyridin-4-yl-isophthalamide plays a crucial role in the regulation of immune responses, and DPI has been shown to modulate immune cell function in various ways.
Overall, DPI is a valuable tool for investigating the role of N,N'-Di-pyridin-4-yl-isophthalamide in various cellular processes. Its potent and specific inhibition of N,N'-Di-pyridin-4-yl-isophthalamide makes it a valuable reagent for use in scientific research, and its potential therapeutic applications make it an exciting area of future research.

Synthesis Methods

The synthesis of DPI involves the reaction of 4-aminopyridine with isophthalic acid chloride in the presence of a base catalyst. The resulting product is then purified and characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

DPI has been widely used in scientific research to investigate the role of N,N'-Di-pyridin-4-yl-isophthalamide in various cellular processes. It has been shown to inhibit N,N'-Di-pyridin-4-yl-isophthalamide activity in vitro and in vivo, leading to a wide range of biological effects. DPI has been used in studies on cancer, inflammation, diabetes, and other diseases.

properties

IUPAC Name

1-N,3-N-dipyridin-4-ylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(21-15-4-8-19-9-5-15)13-2-1-3-14(12-13)18(24)22-16-6-10-20-11-7-16/h1-12H,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLPBQYRVAWPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N3-Di(pyridin-4-yl)isophthalamide

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